molecular formula C9H12N2O2 B020122 3-Aminophenyl dimethylcarbamate CAS No. 19962-04-0

3-Aminophenyl dimethylcarbamate

Cat. No. B020122
CAS RN: 19962-04-0
M. Wt: 180.2 g/mol
InChI Key: LKEQZFMJKLCAEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-aminophenyl dimethylcarbamate involves several key strategies, including modifications to enhance potency and selectivity through structural alterations. For example, the synthesis of fatty acid amide hydrolase inhibitors from alkylcarbamic acid biphenyl-3-yl esters demonstrates the importance of the N-terminal group's fit within the lipophilic region of the substrate-binding site, which is crucial for obtaining highly potent inhibitors (Mor et al., 2008).

Molecular Structure Analysis

The study of molecular structures, especially through spectroscopic methods, provides insights into the electronic and conformational characteristics of compounds. For instance, DFT and vibrational spectroscopy studies on related compounds offer a detailed understanding of intra- and intermolecular interactions, helping to elucidate the compound's structural dynamics and stability (Pallavi & Tonannavar, 2020).

Chemical Reactions and Properties

Chemical reactions involving 3-aminophenyl dimethylcarbamate derivatives are diverse and include various synthesis and modification processes that alter the compound's physical and chemical properties. For example, the use of dimedone as a protecting agent for amino groups in peptide synthesis highlights the compound's versatility in synthetic chemistry (Halpern & James, 1964).

Scientific Research Applications

  • Cholinesterase Inhibition

    Compounds similar to 3-Aminophenyl dimethylcarbamate, such as 3-(dialkylamino) alkoxy-4(5)-t-butylphenyl N,N-dimethylcarbamates, have been investigated for their potential as reversible cholinesterase inhibitors. These compounds show promise in decreasing toxicity and increasing protective activity against organophosphorus poisoning (Wang & Dong, 1988).

  • Acetylcholinesterase Inhibitors

    Studies have shown that 4-amino-3-pyridyl carbamates are potential acetylcholinesterase inhibitors, although they have no effect on acetylcholine release from rat striatal slices (Shutske et al., 1992).

  • Antitumor Activity

    Some related compounds, like 4(5)-[4-(3,3-Dimethyl-1-triazeno)-3-nitrophenyl]imidazole, have demonstrated promising antitumor activity, potentially useful in clinical trials for malignant melanoma, Hodgkin's disease, and osteogenic and fibrous (Iradyan et al., 2001).

  • Nicotinic Acetylcholine Receptor Agonists

    Carbamoylcholine analogs with a small hydrophobic substituent in the C-3 position, such as 3-(dimethylamino)butyl dimethylcarbamate, effectively bind to and agonize alpha(3)beta(4) nicotinic acetylcholine receptors (Hansen et al., 2009).

  • Protection of Carboxylic Acids

    The compound 2-(2-aminophenyl)-acetaldehyde dimethyl acetal has been identified as a novel protectant for carboxylic acids, offering stable amides under basic conditions and easy regeneration (Arai et al., 1998).

  • Decomposition Products of Neostigmine Bromide

    Neostigmine bromide decomposition generates various compounds, including 3-hydroxyphenyltrimethylammonium bromide and 3-dimethylaminophenyl-dimethylcarbamate (Porst & Kny, 1985).

Safety And Hazards

3-Aminophenyl dimethylcarbamate is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3-aminophenyl) N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(2)9(12)13-8-5-3-4-7(10)6-8/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEQZFMJKLCAEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173753
Record name 3-Aminophenyl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminophenyl dimethylcarbamate

CAS RN

19962-04-0
Record name 3-Aminophenyl dimethylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019962040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminophenyl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Porst, L Kny - Die Pharmazie, 1985 - europepmc.org
In aqueous temperature-stressed solutions of neostigmine bromide besides the known product of hydrolysis additional degradation products were discovered, detected by TLC and …
Number of citations: 19 europepmc.org

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